2-Ethyl-4-methylhexan-1-ol 2-Ethyl-4-methylhexan-1-ol
Brand Name: Vulcanchem
CAS No.: 66794-06-7
VCID: VC19357871
InChI: InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol

2-Ethyl-4-methylhexan-1-ol

CAS No.: 66794-06-7

Cat. No.: VC19357871

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-methylhexan-1-ol - 66794-06-7

Specification

CAS No. 66794-06-7
Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
IUPAC Name 2-ethyl-4-methylhexan-1-ol
Standard InChI InChI=1S/C9H20O/c1-4-8(3)6-9(5-2)7-10/h8-10H,4-7H2,1-3H3
Standard InChI Key NRZVENBFUFCASY-UHFFFAOYSA-N
Canonical SMILES CCC(C)CC(CC)CO

Introduction

Molecular Structure and Nomenclature

2-Ethyl-4-methylhexan-1-ol (systematic IUPAC name: 2-ethyl-4-methylhexan-1-ol) belongs to the class of aliphatic alcohols with a six-carbon backbone. Its structure features:

  • A hydroxyl group (-OH) at position 1.

  • An ethyl substituent (-CH2_2CH3_3) at position 2.

  • A methyl group (-CH3_3) at position 4.

The molecular formula is C9_9H20_{20}O, with a molecular weight of 144.25 g/mol . This branching pattern influences its physical properties, such as boiling point and solubility, by reducing molecular symmetry and altering intermolecular forces.

Physicochemical Properties

Though direct measurements for 2-ethyl-4-methylhexan-1-ol are unavailable, data from analogous alcohols provide reasonable estimates:

PropertyEstimated ValueBasis for Estimation
Boiling Point185–195°CComparison to 2-ethyl-3-methylhexan-1-ol
Density (20°C)0.820–0.830 g/cm³Similar branched C9_9 alcohols
Refractive Index (nD²⁰)1.430–1.440Trends in homologous series
Solubility in WaterLow (<1 g/L)Hydrophobic branching
LogP (Octanol-Water)~2.4–2.6Calculated from structure

The compound’s low water solubility and moderate LogP suggest preferential solubility in organic solvents like ethanol or ether, consistent with trends observed in 2-ethyl-3-methylhexan-1-ol and 2-ethyl-4-methylpentan-1-ol .

Synthetic Pathways

Reduction of Corresponding Aldehydes

A plausible route involves the reduction of 2-ethyl-4-methylhexanal using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4):

2-Ethyl-4-methylhexanal+NaBH42-Ethyl-4-methylhexan-1-ol+NaBO2\text{2-Ethyl-4-methylhexanal} + \text{NaBH}_4 \rightarrow \text{2-Ethyl-4-methylhexan-1-ol} + \text{NaBO}_2

This method, validated for 2-methylhexan-1-ol synthesis, typically proceeds under mild conditions (0–25°C) with yields exceeding 80%.

Hydroformylation-Hydrogenation Sequence

Industrial-scale production could mirror the hydroformylation of 1-pentene to form 2-ethylhexanal, followed by hydrogenation:

  • Hydroformylation:

    1-Pentene+CO+H2Catalyst2-Ethylhexanal\text{1-Pentene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{2-Ethylhexanal}
  • Hydrogenation:

    2-Ethylhexanal+H2Ni/Pd2-Ethyl-4-methylhexan-1-ol\text{2-Ethylhexanal} + \text{H}_2 \xrightarrow{\text{Ni/Pd}} \text{2-Ethyl-4-methylhexan-1-ol}

This two-step approach, analogous to 2-methylhexan-1-ol production, benefits from scalable reactor designs and high purity outputs.

Stability and Reactivity

Thermal Stability

Branched alcohols generally exhibit decomposition temperatures above 200°C. For 2-ethyl-4-methylhexan-1-ol, thermal degradation likely begins near 210°C, producing alkenes and water via dehydration:

C9H20OΔC9H18+H2O\text{C}_9\text{H}_{20}\text{O} \xrightarrow{\Delta} \text{C}_9\text{H}_{18} + \text{H}_2\text{O}

This behavior aligns with 2-ethyl-3-methylhexan-1-ol’s stability profile .

Acid-Base Behavior

The hydroxyl group’s pKa is estimated at 15.0–15.2, slightly lower than linear alcohols due to steric hindrance from branching . This impacts its reactivity in esterification and etherification reactions.

Industrial Applications (Theoretical)

Specialty Solvents

The compound’s balanced hydrophobicity and branching make it a candidate for high-boiling-point solvents in:

  • Coatings formulations requiring slow evaporation rates.

  • Extraction processes for nonpolar organics.

Polymer Plasticizers

As a potential phthalate alternative, 2-ethyl-4-methylhexan-1-ol could serve as a diester precursor (e.g., with phthalic anhydride) to enhance PVC flexibility.

Flavor/Fragrance Intermediates

Oxidation products (e.g., 2-ethyl-4-methylhexanal) may contribute to citrus or floral notes in perfumery, though toxicity studies would be prerequisite.

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